molecular formula C21H20O4 B1202847 Danshenxinkun D CAS No. 98873-76-8

Danshenxinkun D

Cat. No.: B1202847
CAS No.: 98873-76-8
M. Wt: 336.4 g/mol
InChI Key: LOLTUKHHUOCHAV-UHFFFAOYSA-N
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Mechanism of Action

Danshenxinkun D is a compound isolated from Salvia miltiorrhiza, also known as Danshen . It has been identified as a potential candidate for the treatment of Alzheimer’s disease .

Target of Action

The primary targets of this compound are PSEN1 and DRD2 . PSEN1 is a gene that encodes presenilin 1, a protein that is part of the gamma-secretase complex. This complex is involved in the cleavage of amyloid precursor protein, which plays a crucial role in the development of Alzheimer’s disease. DRD2 encodes the D2 subtype of the dopamine receptor, which is known to modulate neuron signaling .

Mode of Action

This compound interacts with its targets, leading to significant changes in their expression. Specifically, it can reverse the expression of PSEN1 and DRD2 mRNA in H2O2-treated PC12 cells . This suggests that this compound may modulate the activity of these targets, potentially influencing the progression of Alzheimer’s disease.

Biochemical Pathways

It is suggested that the compound may be involved in the apoptosis of neuron cells . Apoptosis, or programmed cell death, is a crucial process in neurodegenerative diseases like Alzheimer’s. By influencing this pathway, this compound could potentially mitigate the neuronal loss associated with these conditions.

Pharmacokinetics

It is known that the compound has a molecular weight of 33638 and a molecular formula of C21H20O4

Result of Action

This compound has been shown to have neuroprotective effects. In ex vivo experiments with H2O2-treated PC12 cells, it was found that this compound could enhance cell viability and the level of acetylcholine . Additionally, it significantly suppressed apoptosis, which may be due to its anti-oxidative stress activity .

Action Environment

It is known that this compound is derived from salvia miltiorrhiza, a plant that is widely used in traditional chinese medicine The growth conditions and processing of this plant could potentially influence the properties of this compound

Biochemical Analysis

Biochemical Properties

Danshenxinkun D plays a crucial role in various biochemical reactions, particularly those related to neuroprotection and anti-apoptosis. It interacts with several key enzymes and proteins, including presenilin 1 (PSEN1) and dopamine receptor D2 (DRD2), which are involved in Alzheimer’s disease pathology . The compound significantly reverses the expression of PSEN1 and DRD2 mRNA in hydrogen peroxide-treated PC12 cells, indicating its potential to mitigate oxidative stress-induced neuronal damage . Additionally, this compound exhibits anti-inflammatory properties by inhibiting the NF-κB/NLRP3 signaling pathway, which is crucial in the inflammatory response .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it enhances cell viability and reduces apoptosis by mitigating oxidative stress . This is achieved through the upregulation of acetylcholine levels and the suppression of apoptosis markers such as PSEN1 and DRD2 . In endothelial cells, this compound protects against oxidized low-density lipoprotein-induced injury by inhibiting pyroptosis and the NF-κB/NLRP3 pathway . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and modulates the activity of specific biomolecules, including enzymes and receptors. For instance, this compound significantly reverses the expression of PSEN1 and DRD2 mRNA in oxidative stress-induced models . This modulation is likely due to its ability to inhibit the NF-κB/NLRP3 signaling pathway, thereby reducing inflammation and apoptosis . Additionally, the compound’s neuroprotective effects are mediated through its antioxidant properties, which help in maintaining mitochondrial membrane potential and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under controlled conditions, maintaining its efficacy in reducing oxidative stress and apoptosis over extended periods . Long-term studies have shown that this compound can sustain its neuroprotective effects, enhancing cell viability and reducing apoptosis markers in neuronal cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antioxidant and anti-inflammatory properties. The compound interacts with enzymes such as superoxide dismutase and catalase, which play a role in mitigating oxidative stress . Additionally, this compound affects metabolic flux by modulating the levels of key metabolites involved in cellular respiration and energy production . These interactions highlight the compound’s potential in influencing metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, enhancing its bioavailability and efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the mitochondria, where it exerts its antioxidant effects by maintaining mitochondrial membrane potential and reducing oxidative stress . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in targeted therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Danshenxinkun D involves the extraction of the compound from the roots of Salvia miltiorrhiza Bunge. The roots are typically dried and powdered before undergoing solvent extraction using organic solvents such as chloroform, dichloromethane, or ethyl acetate . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction process but on a larger scale. The roots of Salvia miltiorrhiza Bunge are processed in bulk, and the extraction is carried out using large-scale solvent extraction equipment. The crude extract is then purified using industrial-scale chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Danshenxinkun D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Danshenxinkun D has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying diterpenequinone chemistry.

    Biology: Investigated for its role in cellular processes such as apoptosis and oxidative stress.

    Medicine: Explored for its neuroprotective effects, particularly in the treatment of Alzheimer’s disease.

    Industry: Utilized in the development of herbal medicines and supplements.

Comparison with Similar Compounds

Danshenxinkun D is unique among diterpenequinones due to its specific structure and biological activities. Similar compounds include:

  • Tanshinone I
  • Tanshinone II
  • Cryptotanshinone
  • Salvianolic Acid A
  • Salvianolic Acid B

These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and pathways .

Properties

IUPAC Name

8-(hydroxymethyl)-4,8,9-trimethyl-9,10-dihydronaphtho[2,1-g]chromene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-11-5-4-6-14-13(11)7-8-15-16(14)19(24)20-17(18(15)23)21(3,10-22)12(2)9-25-20/h4-8,12,22H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLTUKHHUOCHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C1(C)CO)C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50913035
Record name 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98873-76-8
Record name Danshenxinkun D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098873768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Danshenxinkun D?

A: this compound possesses the molecular formula C20H21O4 and has a melting point of 178-180°C [, ]. Its structure was elucidated using spectral analysis techniques [, ].

Q2: What are the known biological activities of this compound?

A: this compound demonstrates antituberculosis activity against Mycobacterium tuberculosis H37Rv in vitro []. Additionally, research suggests it may play a role in the neuroprotective effects of Salvia miltiorrhiza-containing plasma, potentially benefiting Alzheimer's disease treatment [, ].

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